5-Cyanofuran-2-sulfonyl chloride

説明

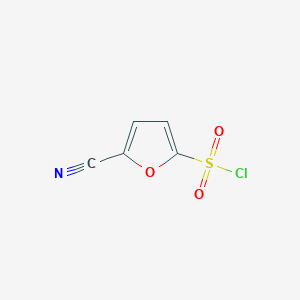

Structure

3D Structure

特性

IUPAC Name |

5-cyanofuran-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-2-1-4(3-7)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBDOZRYYRXFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301889 | |

| Record name | 5-Cyano-2-furansulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-83-9 | |

| Record name | 5-Cyano-2-furansulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98027-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyano-2-furansulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-Cyanofuran-2-sulfonyl Chloride: Physicochemical Properties and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanofuran-2-sulfonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a nitrile group and a sulfonyl chloride moiety on a furan scaffold, makes it a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of the available physicochemical data for this compound, focusing on its structural and spectroscopic properties. However, it is important to note that a comprehensive search of publicly accessible scientific databases and literature has revealed a notable absence of experimentally determined crystal structure and detailed 1H NMR spectroscopic data for 5-cyanofuran-2-sulfonyl chloride. This document, therefore, serves to consolidate the known information and highlight the data gap that presents an opportunity for future research.

Introduction: The Chemical Significance of 5-Cyanofuran-2-sulfonyl Chloride

Furan-based scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The introduction of a sulfonyl chloride group at the 2-position and a cyano group at the 5-position of the furan ring endows the molecule with two key reactive sites. The sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs.[1] The nitrile group can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

The strategic placement of these functional groups makes 5-cyanofuran-2-sulfonyl chloride a valuable precursor for the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs. Its derivatives have been investigated for a range of biological activities.

Molecular Structure and Physicochemical Properties

The fundamental properties of 5-cyanofuran-2-sulfonyl chloride are summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 98027-83-9 | [2] |

| Molecular Formula | C₅H₂ClNO₃S | [2] |

| Molecular Weight | 191.59 g/mol | [2] |

The anticipated molecular structure of 5-cyanofuran-2-sulfonyl chloride is depicted in the following diagram.

Figure 1. Molecular structure of 5-cyanofuran-2-sulfonyl chloride.

Crystal Structure Analysis: A Data Deficit

A thorough search of major crystallographic databases, including the Cambridge Structural Database (CSD) and online repositories, did not yield any public-facing crystallographic information files (CIF) for 5-cyanofuran-2-sulfonyl chloride. The determination of the single-crystal X-ray structure would provide invaluable information, including:

-

Unit cell parameters and space group: Defining the crystal lattice and symmetry.

-

Bond lengths and angles: Offering precise measurements of the molecular geometry.

-

Intermolecular interactions: Revealing packing motifs and non-covalent interactions in the solid state, which can influence physical properties like melting point and solubility.

The absence of this data prevents a detailed discussion of the solid-state conformation and packing of this molecule. Obtaining a high-quality crystal and performing X-ray diffraction analysis would be a significant contribution to the chemical literature on this compound.

¹H NMR Spectroscopic Data: An Unreported Spectrum

Similarly, a comprehensive search for the experimental ¹H NMR spectrum of 5-cyanofuran-2-sulfonyl chloride has been unsuccessful. While ¹H NMR data for various other furan derivatives are available, direct experimental data for the title compound is not present in the public domain.

Based on the known chemical shifts of protons on a furan ring and the electronic effects of the substituents, a theoretical prediction of the ¹H NMR spectrum can be made. The furan ring protons at positions 3 and 4 would be expected to appear as doublets in the aromatic region of the spectrum.

-

The proton at C4 is adjacent to the electron-withdrawing cyano group and would likely resonate at a downfield chemical shift compared to the proton at C3.

-

The proton at C3 is adjacent to the strongly electron-withdrawing sulfonyl chloride group, which would also cause a significant downfield shift.

-

The coupling constant between these two protons (³JHH) is typically in the range of 3-4 Hz for furan systems.

A hypothetical ¹H NMR data table is presented below based on these predictions. It is crucial to emphasize that this is a theoretical estimation and not experimental data.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.2 - 7.5 | Doublet (d) | 3-4 |

| H4 | 7.6 - 7.9 | Doublet (d) | 3-4 |

Experimental Protocol for ¹H NMR Spectroscopy:

For future studies, the following general protocol for acquiring a ¹H NMR spectrum of 5-cyanofuran-2-sulfonyl chloride is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

The workflow for such an analysis is illustrated in the following diagram.

Figure 2. A typical workflow for acquiring and analyzing an NMR spectrum.

Conclusion and Future Outlook

5-Cyanofuran-2-sulfonyl chloride remains a molecule of high interest due to its potential as a versatile building block in synthetic chemistry. However, this technical guide highlights a critical gap in the publicly available experimental data for this compound. The absence of a determined crystal structure and a reported ¹H NMR spectrum limits a full understanding of its physicochemical properties.

Future research efforts should be directed towards the synthesis of a high-purity sample of 5-cyanofuran-2-sulfonyl chloride, followed by single-crystal X-ray diffraction and comprehensive NMR spectroscopic analysis. The availability of this data would be of great benefit to the scientific community, particularly to researchers in medicinal chemistry and materials science who wish to utilize this compound in their synthetic endeavors.

Sources

A Technical Guide to the Mechanism of Nucleophilic Substitution on 5-Cyanofuran-2-Sulfonyl Chloride

Preamble: The Strategic Importance of Activated Heterocyclic Sulfonyl Chlorides

In the landscape of modern medicinal chemistry and organic synthesis, sulfonyl chlorides are indispensable electrophiles. Their robust reactivity with a vast range of nucleophiles provides a reliable pathway to sulfonamides, a privileged functional group found in numerous therapeutic agents.[1][2] The strategic placement of a sulfonyl chloride on a heteroaromatic scaffold, such as furan, offers a gateway to novel chemical entities with tailored biological activities. Furan-containing sulfonamides, for instance, have been investigated as potent inhibitors of enzymes like carbonic anhydrase and as antimicrobial agents.[3]

This technical guide focuses on a particularly activated and synthetically valuable substrate: 5-cyanofuran-2-sulfonyl chloride . The introduction of a cyano group at the 5-position profoundly influences the molecule's electronic properties and reactivity. This document provides an in-depth analysis of the mechanistic pathways governing nucleophilic substitution on this substrate, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. Our objective is to elucidate the causality behind experimental choices and to provide a self-validating framework for the successful application of this versatile building block.

Molecular Architecture and Electronic Landscape

To comprehend the reactivity of 5-cyanofuran-2-sulfonyl chloride, a foundational understanding of its electronic structure is essential. The molecule's behavior is dictated by the interplay of three key components: the sulfonyl chloride group, the furan ring, and the 5-cyano substituent.

-

The Sulfonyl Chloride (-SO₂Cl) Group: The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a powerful dipole, rendering the sulfur atom intensely electrophilic and thus highly susceptible to attack by nucleophiles.[4] The chloride ion is an excellent leaving group, which thermodynamically favors substitution reactions.[2]

-

The Furan Ring: As an aromatic heterocycle, the furan ring acts as a π-system that transmits electronic effects. However, furan is known to be sensitive to strong acids and can undergo polymerization or ring-opening under harsh conditions, a critical consideration in experimental design.[5][6]

-

The 5-Cyano (-CN) Group: The cyano group is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects.[7] Its placement at the 5-position, conjugated with the sulfonyl chloride at the 2-position, dramatically lowers the electron density throughout the furan ring and, most importantly, further enhances the electrophilicity of the sulfonyl sulfur. This "activation" is the primary reason for the heightened reactivity of this substrate compared to its unsubstituted counterparts.

The confluence of these features makes 5-cyanofuran-2-sulfonyl chloride a superior electrophile, primed for efficient reaction with a wide spectrum of nucleophiles.

The Core Mechanism: Nucleophilic Substitution at Sulfur

Nucleophilic substitution at a tetracoordinate sulfur center, such as in a sulfonyl chloride, is a well-studied process. While nuances are still debated, the reaction is broadly understood to proceed via a high-energy, transient state. For arenesulfonyl chlorides, a bimolecular nucleophilic substitution is the dominant pathway.[8] The two most plausible mechanisms are the stepwise addition-elimination pathway and the concerted Sₙ2-like pathway.

The Addition-Elimination Mechanism (Stepwise)

The most widely accepted mechanism for nucleophilic substitution on sulfonyl chlorides is a two-step addition-elimination process.[9][10]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the highly electrophilic sulfur atom. This step is typically the rate-determining step of the reaction. The attack occurs opposite to the leaving group (Cl), leading to the formation of a transient, pentacoordinate trigonal bipyramidal intermediate.[11]

-

Leaving Group Elimination: This intermediate is unstable and rapidly collapses. The sulfur-chlorine bond breaks, and the chloride ion is expelled. Simultaneously, the sulfur-oxygen double bond is reformed, yielding the final substitution product.

The strong electron-withdrawing effect of the 5-cyano group stabilizes the developing negative charge in the trigonal bipyramidal intermediate, thereby lowering the activation energy of the initial addition step and accelerating the overall reaction rate.

Caption: The Addition-Elimination mechanism at the sulfonyl sulfur center.

The Concerted Sₙ2-like Mechanism

An alternative, though often considered less likely for many systems, is a concerted Sₙ2-type mechanism. In this model, the bond formation with the incoming nucleophile and the bond breaking with the chloride leaving group occur simultaneously through a single trigonal bipyramidal transition state, rather than a distinct intermediate.[9] Distinguishing definitively between these two pathways is experimentally challenging, but kinetic studies on various arenesulfonyl chlorides often support a mechanism with significant associative character, consistent with either a concerted Sₙ2 process or a very short-lived addition-elimination intermediate.[11][12]

Competing Pathways and Experimental Caveats

While substitution at the sulfonyl sulfur is the dominant reaction, a senior scientist must consider potential side reactions to ensure high-yield, clean conversions.

-

Nucleophilic Aromatic Substitution (SₙAr): The furan ring is activated towards SₙAr by two strong electron-withdrawing groups (-SO₂Cl and -CN). In principle, a potent nucleophile could attack the ring at the C2 or C5 position. However, the sulfur atom of the sulfonyl chloride is an exceptionally "hard" and reactive electrophilic center. Consequently, attack at the sulfur is kinetically and thermodynamically far more favorable than SₙAr on the furan ring under typical conditions. SₙAr would only become a concern with extremely "soft" nucleophiles or under forcing conditions that are generally avoided.

-

Hydrolysis: Sulfonyl chlorides are sensitive to water. Hydrolysis, with water acting as the nucleophile, leads to the formation of the corresponding sulfonic acid, which is often unreactive. It is imperative to conduct these reactions under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[13]

-

Furan Ring Instability: As previously noted, the furan moiety can be degraded by strong acids.[6] The nucleophilic substitution reaction itself produces one equivalent of hydrochloric acid (HCl). This byproduct can protonate and deactivate the nucleophile (especially amines) and potentially damage the furan ring. Therefore, the inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is a critical and non-negotiable component of the experimental protocol to act as an acid scavenger.[14]

Field-Proven Experimental Protocol: Synthesis of a Furan-2-Sulfonamide

This protocol provides a robust, self-validating method for the synthesis of N-substituted 5-cyanofuran-2-sulfonamides, a common and valuable transformation.

Objective

To synthesize N-benzyl-5-cyanofuran-2-sulfonamide from 5-cyanofuran-2-sulfonyl chloride and benzylamine.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 5-cyanofuran-2-sulfonyl chloride | Electrophile |

| Benzylamine | Nucleophile |

| Triethylamine (Et₃N), distilled | Non-nucleophilic base (HCl scavenger) |

| Dichloromethane (DCM), anhydrous | Aprotic solvent |

| Magnetic stirrer and stir bar | Homogeneous mixing |

| Round-bottom flask, flame-dried | Reaction vessel |

| Septa and nitrogen inlet | Maintain inert atmosphere |

| Syringes | Precise liquid transfer |

| Thin-Layer Chromatography (TLC) | Reaction monitoring |

| 1M HCl, Saturated NaHCO₃, Brine | Aqueous work-up solutions |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |

| Rotary Evaporator | Solvent removal |

| Silica Gel for Column Chromatography | Product purification |

Step-by-Step Methodology

-

Reaction Setup: Under a nitrogen atmosphere, add 5-cyanofuran-2-sulfonyl chloride (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve the solid in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Reagent Addition: To the stirred solution, add triethylamine (1.2 eq). Subsequently, add benzylamine (1.1 eq) dropwise via syringe over 5 minutes. Causality Note: Adding the base first ensures that any trace acid is neutralized and that the HCl byproduct is scavenged immediately upon formation, preserving the nucleophilicity of the amine.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting sulfonyl chloride spot and the appearance of a new, typically less polar, product spot indicates conversion.

-

Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ (to remove any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzyl-5-cyanofuran-2-sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Caption: Experimental workflow for the synthesis of furan-2-sulfonamides.

Conclusion

The nucleophilic substitution on 5-cyanofuran-2-sulfonyl chloride is a powerful and reliable transformation, primarily governed by a rapid addition-elimination mechanism at the highly electrophilic sulfur center. The strategic inclusion of the 5-cyano group serves as a potent activating feature, enhancing the reaction rate and ensuring efficient conversion. A thorough understanding of this core mechanism, coupled with an awareness of potential side reactions such as hydrolysis, allows the researcher to design robust experimental protocols. The use of anhydrous conditions and the mandatory inclusion of an acid scavenger are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical framework necessary for the successful application of this versatile building block in the pursuit of novel chemical entities.

References

-

King, J. F., & Rathore, R. (2002). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]

-

JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Journal of Visualized Experiments. [Link]

-

Vaia. Sulfonyl Chlorides Reaction with Alcohols. [Link]

-

Organic Chemistry Tutor. (2021). Sulfonate Esters of Alcohols. [Link]

-

Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. [Link]

-

Arcelli, A., et al. (1982). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

-

Merchant, K. J., et al. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Organic Letters. [Link]

-

MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

-

Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. [Link]

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]

-

Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. [Link]

-

Fiveable. (2025). Sulfonyl Chloride: Organic Chemistry Study Guide. [Link]

-

Wentzel Lab. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides. YouTube. [Link]

-

Bar-Lavan, Y., & Martin, R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

ACS Publications. (2024). Visible-Light Induced Radical Addition–Elimination Reaction for Constructing Allylic Sulfones from Sulfonyl Chlorides and Allyl Bromides. The Journal of Organic Chemistry. [Link]

-

Arcelli, A., et al. (1982). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. RSC Publishing. [Link]

-

Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

ChemRxiv. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

ResearchGate. (2026). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

R Discovery. (1975). Study of Electronic Structure of Molecules. IX. Remarks on the Cyano Group. [Link]

- Google Patents. (2003). RU2189978C2 - Method of synthesis of 5-substituted-2-cyano-furans.

-

RSC Publishing. (2023). Cyano-capped molecules: versatile organic materials. [Link]

-

NIH. (2012). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. PMC. [Link]

-

NIH. (2013). 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. PMC. [Link]

-

NIH. (2003). Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC. [Link]

-

NextSDS. 5-cyanofuran-2-sulfonyl chloride — Chemical Substance Information. [Link]

-

RSC Publishing. (2018). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry. [Link]

-

NIH. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

- Google Patents. (2000). US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

-

ResearchGate. (2015). (PDF) Crystal structure of 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide. [Link]

-

Wikipedia. Furan resin. [Link]

-

American Foundry Society. Part V: Furan No-Bake - Sand Binder Systems. [Link]

-

DTIC. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link]

-

MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

-

RSC Publishing. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

-

Primafond. (2023). Secrets of the foundry binder system: the importance of resins and catalysts. [Link]

-

NIH. (2022). Structural Analysis of Lignin-Based Furan Resin. PMC. [Link]

- Google Patents. (1977).

Sources

- 1. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Furan resin - Wikipedia [en.wikipedia.org]

- 6. ask-chemicals.com [ask-chemicals.com]

- 7. Cyano-capped molecules: versatile organic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09699D [pubs.rsc.org]

- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

5-Cyanofuran-2-Sulfonyl Chloride: Exact Mass, Isotopic Distribution, and High-Resolution Mass Spectrometry Profiling

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, sulfonyl chlorides are indispensable electrophilic building blocks, frequently utilized in the parallel synthesis of sulfonamide libraries targeting chemokine receptors and kinase pathways[1]. Among these, 5-cyanofuran-2-sulfonyl chloride presents unique analytical challenges. Its high reactivity makes it prone to rapid solvolysis, complicating standard Liquid Chromatography-Mass Spectrometry (LC-MS) characterization.

This whitepaper provides a comprehensive physicochemical profile of 5-cyanofuran-2-sulfonyl chloride, detailing its exact mass and highly distinct isotopic distribution. Furthermore, it outlines a self-validating analytical protocol designed to bypass the inherent instability of chlorosulfonyl moieties using targeted derivatization and isotopic shift monitoring [2].

Physicochemical Profiling & Exact Mass Determination

Accurate mass spectrometry begins with precise theoretical baselines. The presence of both a halogen (Chlorine) and a chalcogen (Sulfur) in 5-cyanofuran-2-sulfonyl chloride generates a highly diagnostic mass spectral signature.

-

Molecular Formula: C₅H₂ClNO₃S

-

InChIKey: VNBDOZRYYRXFQQ-UHFFFAOYSA-N

-

Monoisotopic Exact Mass: 190.9444 Da [3]

The "Cl + S" Isotopic Signature

The natural abundance of isotopes dictates the mass spectral footprint of this compound. Chlorine exists primarily as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), yielding a characteristic ~3:1 ratio for the M and M+2 peaks. Sulfur contributes an additional ³⁴S (4.2%) to the M+2 peak. When combined with minor contributions from ¹⁸O, the theoretical M+2 relative abundance reaches ~37.1% . This robust A+2 signature is the primary diagnostic tool for confirming the presence of the intact sulfonyl chloride.

Table 1: Theoretical Isotopic Distribution (Intact Analyte)

| Isotope Peak | Exact Mass (Da) | Relative Abundance (%) | Primary Isotopic Contributors |

| M | 190.9444 | 100.0 | ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S |

| M+1 | 191.9478 | 6.7 | ¹³C, ¹⁵N, ³³S |

| M+2 | 192.9414 | 37.1 | ³⁷Cl, ³⁴S, ¹⁸O |

| M+3 | 193.9448 | 2.3 | ³⁷Cl + ¹³C |

| M+4 | 194.9384 | 1.7 | ³⁷Cl + ³⁴S |

Mechanistic Insights: The Causality of Analytical Failure

A common pitfall in high-throughput screening labs is attempting to analyze intact sulfonyl chlorides using standard reverse-phase LC-MS gradients containing water and methanol.

The Causality: Sulfonyl chlorides are highly electrophilic. In the presence of protic solvents (H₂O/MeOH) and the thermal energy of an Electrospray Ionization (ESI) source, the compound undergoes rapid solvolysis.

-

Automated databases often predict an intact deprotonated ion [M-H]⁻ at m/z 189.9371 [3].

-

Expert Insight: Experienced mass spectrometrists recognize that 5-cyanofuran-2-sulfonyl chloride lacks a labile acidic proton. It will not form a stable [M-H]⁻ ion. Instead, it hydrolyzes on-column to form 5-cyanofuran-2-sulfonic acid, yielding a true degradation [M-H]⁻ peak at m/z 171.969 .

To accurately characterize this building block, we must either avoid nucleophiles entirely (using Atmospheric Pressure Chemical Ionization, APCI) or intentionally trap the reactive species via amine derivatization [4].

Fig 1: Analytical pathways and isotopic shift validation for sulfonyl chloride MS characterization.

Self-Validating Experimental Protocol: Amine Trapping & Isotopic Shift

To guarantee trustworthiness in your analytical data, the following protocol employs a self-validating isotopic shift . By reacting the sulfonyl chloride with diethylamine, the chlorine atom is displaced as HCl. Consequently, the massive 37.1% M+2 peak drops to ~5.0% (driven now only by ³⁴S and ¹⁸O). Monitoring this shift provides absolute confirmation that the intact sulfonyl chloride was originally present and successfully reacted.

Step-by-Step Methodology

-

Stock Preparation: Dissolve 1.0 mg of 5-cyanofuran-2-sulfonyl chloride in 1.0 mL of strictly anhydrous Acetonitrile (ACN) to prevent premature hydrolysis.

-

Derivatization (Trapping):

-

Transfer 10 µL of the stock solution into a clean autosampler vial.

-

Add 90 µL of a 10 mM Diethylamine solution (prepared in anhydrous ACN).

-

Vortex gently and incubate at room temperature for 10 minutes.

-

-

Dilution for LC-MS: Quench and dilute the reaction by adding 900 µL of ACN/H₂O (50:50 v/v) containing 0.1% Formic Acid.

-

ESI-HRMS Acquisition: Inject 1 µL onto a C18 column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) operating in Positive ESI mode .

Table 2: Data Validation Matrix (Expected Adducts)

| Analyte State | Formula | Target Adduct | Exact Mass (m/z) | Expected M+2 Ratio | Diagnostic Meaning |

| Intact Analyte | C₅H₂ClNO₃S | [M+H]⁺ | 191.9517 | 37.1% | Unreacted starting material |

| Trapped Product | C₉H₁₂N₂O₃S | [M+H]⁺ | 229.0641 | 5.0% | Successful derivatization |

| Hydrolyzed Error | C₅H₃NO₄S | [M-H]⁻ | 171.9692 | 4.8% | Moisture contamination |

The Validation Check: Extract the MS1 chromatogram for m/z 229.064. Measure the intensity of the M+2 peak at m/z 231.060. If the ratio is ~5%, the system has validated the successful conversion of the chlorosulfonyl group. If a peak at m/z 191.951 with a 37% M+2 is observed, the derivatization failed or was incomplete.

References

-

PubChemLite. "5-cyanofuran-2-sulfonyl chloride (C5H2ClNO3S)". Université du Luxembourg / PubChem. URL: [Link]

- AstraZeneca AB. "Pyrimidine sulphonamide derivatives as chemokine receptor modulators". Google Patents (US8410123B2).

-

Li, W., et al. "Application of 10-ethyl-acridine-3-sulfonyl chloride for HPLC determination of aliphatic amines in environmental water using fluorescence and APCI-MS". PubMed. URL: [Link]

-

Xu, L., et al. "1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry". PubMed Central (PMC2562269). URL: [Link]

Sources

- 1. US8410123B2 - Pyrimidine sulphonamide derivatives as chemokine receptor modulators - Google Patents [patents.google.com]

- 2. Application of 10-ethyl-acridine-3-sulfonyl chloride for HPLC determination of aliphatic amines in environmental water using fluorescence and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-cyanofuran-2-sulfonyl chloride (C5H2ClNO3S) [pubchemlite.lcsb.uni.lu]

- 4. 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Effects of the Cyano Group in 5-Cyanofuran-2-sulfonyl Chloride

Abstract

5-Cyanofuran-2-sulfonyl chloride is a bespoke chemical entity of significant interest to the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a furan core substituted with two powerful electron-withdrawing groups, presents a unique electronic landscape that dictates its reactivity and potential applications. This technical guide provides an in-depth analysis of the electronic effects at play within this molecule. We will dissect the synergistic inductive and resonance effects of the cyano and sulfonyl chloride moieties, offering a comprehensive overview grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the characterization and utilization of such highly functionalized heterocyclic compounds.

Section 1: Introduction to Electronic Effects in Heterocyclic Systems

The biological activity and material properties of heterocyclic compounds are fundamentally governed by their electronic structure.[1] Furan, a five-membered aromatic heterocycle containing an oxygen atom, is an electron-rich system due to the lone pair of electrons on the oxygen atom participating in the aromatic π-system.[1] However, the introduction of substituents can dramatically alter this electron distribution, thereby modulating the ring's reactivity and its interactions with biological targets.[1] Understanding these electronic perturbations is critical for rational drug design and the synthesis of novel materials.

Two primary mechanisms govern these electronic shifts:

-

Inductive Effect (-I/+I): This effect involves the polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms. Electron-withdrawing groups (EWGs) pull electron density through the σ-framework, while electron-donating groups (EDGs) push electron density. This effect weakens with distance.[2][3]

-

Resonance (Mesomeric) Effect (-M/+M): This effect describes the delocalization of π-electrons across a conjugated system. It involves the movement of electrons through p-orbitals and is a more powerful influence on the electronic properties of the aromatic ring than the inductive effect.[2][3]

In 5-cyanofuran-2-sulfonyl chloride, both the cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups are potent electron-withdrawing groups, profoundly influencing the furan ring's chemistry.

Section 2: The Dual-Action Electronic Nature of the Cyano Group

The cyano group is a classic example of a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects.[2][4]

Strong Inductive (-I) Effect

The nitrogen atom in the cyano group is significantly more electronegative than carbon. This disparity creates a strong dipole moment along the C-N bond, pulling electron density away from the attached carbon atom and, by extension, from the furan ring through the sigma bond framework.[2][5] This inductive withdrawal deactivates the ring towards electrophilic attack.

Potent Resonance (-M) Effect

The cyano group possesses a carbon-nitrogen triple bond, which can participate in conjugation with the furan π-system. The π-electrons from the electron-rich furan ring can delocalize onto the cyano group, as depicted in the resonance structures below. This delocalization further withdraws electron density from the ring, particularly from the ortho and para positions relative to the substituent.[2][4]

Caption: Resonance delocalization in 5-cyanofuran.

Section 3: The Powerful Electron-Withdrawing Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) functional group is another exceptionally strong electron-withdrawing moiety.[6][7] Its potent effects arise from:

-

High Electronegativity: The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement renders the sulfur atom highly electrophilic and creates a strong inductive pull on the electrons of the furan ring.[7]

-

Reactivity: The electron-withdrawing nature of the sulfonyl group makes the chlorine atom an excellent leaving group, rendering sulfonyl chlorides highly reactive towards nucleophiles such as amines and alcohols.[6][8] This reactivity is a cornerstone of their synthetic utility, particularly in the formation of sulfonamides and sulfonate esters, which are common motifs in pharmaceuticals.[7][9]

Section 4: Synergistic Effects in 5-Cyanofuran-2-sulfonyl Chloride

The placement of the cyano group at the 5-position and the sulfonyl chloride group at the 2-position of the furan ring creates a molecule with a highly electron-deficient aromatic core. The combined -I and -M effects of both substituents work in concert to significantly reduce the electron density of the furan ring.

This profound electron withdrawal has several key consequences:

-

Decreased Aromaticity and Ring Reactivity: The furan ring becomes significantly less nucleophilic and therefore less susceptible to electrophilic aromatic substitution.

-

Enhanced Electrophilicity of the Sulfonyl Group: The electron-poor nature of the furan ring further enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it even more reactive towards nucleophilic attack. This can be a critical consideration in synthetic planning.

-

Modulated Acidity of Ring Protons: The electron-withdrawing effects will increase the acidity of the remaining protons on the furan ring.

Section 5: Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic, quantitative, and computational methods is essential for fully characterizing the electronic properties of 5-cyanofuran-2-sulfonyl chloride.

Protocol 1: Spectroscopic Analysis (FT-IR & NMR)

Objective: To identify characteristic functional groups and probe the electronic environment of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of 5-cyanofuran-2-sulfonyl chloride in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For FT-IR, a thin film on a salt plate or a KBr pellet can be used.

-

FT-IR Spectroscopy:

-

Acquire the infrared spectrum.

-

Expected Outcome: Look for characteristic stretching frequencies:

-

C≡N (cyano group): ~2230 cm⁻¹

-

S=O (sulfonyl chloride): Two strong bands around 1370 cm⁻¹ and 1180 cm⁻¹.

-

-

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra.[10]

-

Expected Outcome:

-

¹H NMR: The protons on the furan ring will appear as doublets in the aromatic region, likely shifted downfield compared to unsubstituted furan due to the deshielding effect of the EWGs.

-

¹³C NMR: The carbon atoms of the furan ring, particularly C2 and C5 (attached to the EWGs), will be significantly deshielded and appear at a lower field (higher ppm) compared to furan itself.[10] The carbon of the cyano group will also have a characteristic chemical shift.

-

-

Table 1: Representative Spectroscopic Data

| Functional Group | Technique | Characteristic Signal |

|---|---|---|

| Cyano (-C≡N) | FT-IR | ~2230 cm⁻¹ (stretch) |

| Sulfonyl Chloride (-SO₂Cl) | FT-IR | ~1370 cm⁻¹ & ~1180 cm⁻¹ (asymmetric & symmetric S=O stretch) |

| Furan Ring Carbons | ¹³C NMR | Downfield shift, especially for C2 and C5 |

Protocol 2: Hammett Analysis for Quantifying Electronic Effects

Objective: To quantitatively measure the electron-withdrawing strength of the substituents using Linear Free-Energy Relationships (LFER).

The Hammett equation (log(K/K₀) = σρ) provides a powerful tool for this purpose. The Hammett constant, sigma (σ), is a measure of the electronic effect of a substituent. Large positive σ values indicate strong electron-withdrawing capabilities.

Table 2: Hammett Constants for Relevant Substituents

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

|---|---|---|

| -CN | 0.62 | 0.83 |

| -SO₂Cl | ~0.93 | ~1.05 |

Note: Values are for benzene systems and serve as a strong approximation for heterocyclic systems. Data sourced from multiple compilations.[11][12]

The high positive σ values for both the cyano and sulfonyl chloride groups quantitatively confirm their potent electron-withdrawing nature.[12][13]

Caption: Workflow for a typical Hammett analysis study.

Computational Chemistry Workflow: Density Functional Theory (DFT) Analysis

Objective: To visualize the electron distribution and calculate key electronic properties of the molecule.

DFT calculations can provide invaluable insights into the electronic structure, such as electrostatic potential maps and molecular orbital energies (HOMO/LUMO).

Methodology:

-

Molecule Building: Construct the 3D structure of 5-cyanofuran-2-sulfonyl chloride using molecular modeling software.[1]

-

Geometry Optimization: Perform a geometry optimization calculation using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.

-

Property Calculation:

-

Calculate the electrostatic potential map (ESP). A more positive (blue) potential on the ring indicates electron deficiency.

-

Calculate the HOMO and LUMO energies. A large HOMO-LUMO gap generally indicates higher kinetic stability.

-

Caption: A typical workflow for DFT analysis of a molecule.

Section 6: Conclusion & Future Outlook

The electronic landscape of 5-cyanofuran-2-sulfonyl chloride is dominated by the powerful and synergistic electron-withdrawing effects of the cyano and sulfonyl chloride groups. This creates an electron-deficient furan core and a highly reactive sulfonyl chloride moiety. This unique combination of properties makes it a valuable, albeit challenging, building block in organic synthesis. For drug development professionals, understanding these electronic effects is paramount for predicting metabolic stability, receptor-binding interactions, and overall pharmacokinetic profiles. Future research will likely focus on leveraging the enhanced reactivity of the sulfonyl chloride group for the synthesis of novel sulfonamide libraries and exploring the potential of the cyanofuran scaffold in materials science applications.

References

- Fiveable. (2025, August 15). Sulfonyl Chloride: Organic Chemistry Study Guide.

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- BenchChem. (2025). Theoretical Studies on the Electronic Structure of Furans: A Technical Guide for Researchers.

- Wikipedia. Sulfonyl halide.

- BenchChem. (2025).

- LibreTexts. (2023). 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry.

- MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

- Journal of the American Chemical Society. Mesomeric stabilization of carbonium ions by .alpha.-cyano groups. A theoretical evaluation of inductive vs. resonance effects of the cyano moiety.

- ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2.

- YouTube. (2016, February 19). Inductive effect VS Resonance effects.

- LECTURE 2. Category 2: NO2, CN, SO3H, CHO, COR, CO2H, CONH2.

- NextSDS.

- Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.

- Vaia. Problem 31 Explain why cyanobenzene (benzon... [FREE SOLUTION].

- Journal of the American Chemical Society. The Electronic Spectrum of Furan.

- ResearchGate. (2020, December 22). (PDF) Quantum Chemical studies of Furan.

- Request PDF. Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?

- RSC Publishing. On the formation of 2- and 3-cyanofurans and their protonated forms in interstellar medium conditions: quantum chemical evidence.

- Reddit. (2021, March 30). Why is Sulphonyl Group strongly electron-withdrawing? : r/chemhelp.

- The cyano group in the synthesis of heterocycles.

- PMC. Improving the Description of Electronically Inelastic Scattering of Electrons by the Furan Molecule.

- ACS Publications. (2009, March 10). Effect of Sulfonyl Protecting Groups on the Neighboring Group Participation Ability of Sulfonamido Nitrogen | The Journal of Organic Chemistry.

- Scribd. Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry.

- The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.

- Table 1: Hammett constants for some common substituents.

- BenchChem. (2025, December 27). 5-Methylfuran-2-sulfonyl chloride | 69815-95-8.

- PubMed. (2021, August 4).

- from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint).

- PubChemLite. 5-cyanofuran-2-sulfonyl chloride (C5H2ClNO3S).

- Stenutz. Hammett substituent constants.

- Sapphire Bioscience. 5-Cyanofuran-2-sulfonyl chloride.

- RSC Publishing. Analytical Methods.

- YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants.

- PubMed. (2015, December 14). Effects of cyano, ethynyl and ethylenedioxy groups on the photophysical properties of carbazole-based porphyrins.

- Sigma-Aldrich. Furan-2-sulphonyl chloride | 52665-48-2.

- PubMed. (2025, March 12). Electrochemically Mediated Synthesis of Cyanated Heterocycles from α-amino Esters, Pyridine-2-carbaldehydes and NH4SCN as Cyano Group Source.

- Journal of the American Chemical Society. Electronic effects of cyanocarbon groups.

- Google Patents. RU2189978C2 - Method of synthesis of 5-substituted-2-cyano-furans.

- RSC Publishing. Cryogenic action spectroscopy of the cyan fluorescent protein chromophore anion.

- PubMed. (2023, November 27).

- RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. vaia.com [vaia.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. fiveable.me [fiveable.me]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 9. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 10. 5-Methylfuran-2-sulfonyl chloride | 69815-95-8 | Benchchem [benchchem.com]

- 11. web.viu.ca [web.viu.ca]

- 12. Hammett substituent constants [stenutz.eu]

- 13. scribd.com [scribd.com]

Navigating the Solubility Landscape of 5-Cyanofuran-2-sulfonyl Chloride in Polar Aprotic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyanofuran-2-sulfonyl chloride is a key heterocyclic building block in medicinal chemistry, valued for its reactive sulfonyl chloride moiety and the chemical versatility of the cyanofuran scaffold. Its utility in the synthesis of novel sulfonamides and other derivatives is often dictated by its solubility in reaction media. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-cyanofuran-2-sulfonyl chloride in a range of polar aprotic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to establish its solubility characteristics. Adherence to the methodologies outlined herein will ensure the generation of robust and reliable data, critical for process development, reaction optimization, and the successful application of this versatile reagent in drug discovery and development.

Introduction: The Significance of 5-Cyanofuran-2-sulfonyl Chloride and its Solubility

5-Cyanofuran-2-sulfonyl chloride (C₅H₂ClNO₃S) is a bifunctional molecule featuring a furan ring substituted with both a cyano group and a sulfonyl chloride group.[1] The furan ring is a common motif in bioactive molecules, and the sulfonyl chloride is a highly reactive functional group, readily undergoing nucleophilic substitution with amines and alcohols to form sulfonamides and sulfonate esters, respectively.[2] These characteristics make it a valuable intermediate in the synthesis of compounds with potential therapeutic applications.[3]

The solubility of a reagent is a critical parameter in chemical synthesis and drug development. It directly influences reaction kinetics, impurity profiles, and the ease of product purification. For 5-cyanofuran-2-sulfonyl chloride, poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and potential side reactions. Conversely, understanding its solubility in various solvents allows for the selection of optimal reaction conditions, leading to improved yields and purity of the desired products.

Polar aprotic solvents are particularly relevant in reactions involving sulfonyl chlorides. These solvents possess a significant dipole moment and can dissolve polar compounds, but they lack acidic protons.[4][5] This lack of acidic protons prevents them from participating in hydrogen bonding as donors, which can otherwise solvate and deactivate nucleophiles, a common issue in polar protic solvents.[6] Therefore, polar aprotic solvents are often the medium of choice for reactions between sulfonyl chlorides and nucleophiles.

Physicochemical Properties of 5-Cyanofuran-2-sulfonyl Chloride and Polar Aprotic Solvents

A fundamental understanding of the physicochemical properties of both the solute (5-cyanofuran-2-sulfonyl chloride) and the solvents is essential for predicting and interpreting solubility behavior.

5-Cyanofuran-2-sulfonyl Chloride: A Molecular Profile

| Property | Value/Information | Source |

| Molecular Formula | C₅H₂ClNO₃S | [1] |

| Molecular Weight | 191.59 g/mol | [1] |

| Structure | A furan ring with a cyano group at the 5-position and a sulfonyl chloride group at the 2-position. | [7] |

| Reactivity | The sulfonyl chloride group is a strong electrophile, susceptible to nucleophilic attack. It is also sensitive to hydrolysis in the presence of water.[2][8] | |

| Predicted Polarity | The presence of the cyano, sulfonyl, and chloro groups, along with the oxygen heteroatom in the furan ring, suggests a high degree of polarity. |

A Selection of Polar Aprotic Solvents

The choice of solvent is a critical experimental variable. The following table presents a selection of common polar aprotic solvents with their relevant properties.[4][9]

| Solvent | Chemical Formula | Boiling Point (°C) | Dielectric Constant | Dipole Moment (D) |

| Acetone | (CH₃)₂CO | 56.1 | 21.8 | 2.91 |

| Acetonitrile | CH₃CN | 82 | 38.3 | 3.20 |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | 153 | 36.7 | 3.86 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 46.7 | 3.96 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.58 | 1.75 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 202 | 32.2 | 4.09 |

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a more rigorous interpretation, we must consider the intermolecular forces at play between the solute and the solvent.

The dissolution of a solid in a liquid can be conceptually broken down into three steps:

-

Overcoming solute-solute interactions: Energy is required to break the crystal lattice forces of the solid 5-cyanofuran-2-sulfonyl chloride.

-

Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

For dissolution to occur, the energy released in the third step should be comparable to or greater than the energy consumed in the first two steps. In the case of 5-cyanofuran-2-sulfonyl chloride and polar aprotic solvents, the primary intermolecular forces are:

-

Dipole-dipole interactions: Both the solute and the solvents are highly polar, leading to strong electrostatic interactions.

-

London dispersion forces: Present in all molecules, these forces will also contribute to the overall interaction energy.

The high dielectric constant of many polar aprotic solvents helps to reduce the electrostatic attraction between the ions of the solute, further promoting dissolution.[10]

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes the shake-flask method, a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11][12]

Materials and Equipment

-

5-Cyanofuran-2-sulfonyl chloride (of known purity)

-

Selected polar aprotic solvents (anhydrous grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-cyanofuran-2-sulfonyl chloride to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected polar aprotic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. It is advisable to sample at multiple time points to confirm that the concentration has reached a plateau.[12]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of 5-cyanofuran-2-sulfonyl chloride.

-

Prepare a calibration curve using standard solutions of 5-cyanofuran-2-sulfonyl chloride of known concentrations.

-

The solubility is then calculated from the concentration of the saturated solution, taking into account the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | 25 | Experimental Value | Calculated Value |

| N-Methyl-2-pyrrolidone (NMP) | 25 | Experimental Value | Calculated Value |

Visualization of Experimental Workflow and Molecular Interactions

The following diagrams, generated using Graphviz, provide a visual representation of the experimental workflow and the key molecular interactions.

Figure 1: Experimental workflow for the determination of solubility.

Figure 2: Key intermolecular forces in solution.

Discussion and Interpretation of Results

The solubility of 5-cyanofuran-2-sulfonyl chloride is expected to be significant in the more polar aprotic solvents such as DMSO, DMF, and NMP, owing to their high dielectric constants and large dipole moments. These properties facilitate the dissolution of the polar solute. In solvents with lower polarity, such as THF and acetone, the solubility is anticipated to be lower.

A key consideration for this compound is its reactivity, particularly its susceptibility to hydrolysis. While polar aprotic solvents are used in their anhydrous form, atmospheric moisture can lead to the degradation of the sulfonyl chloride to the corresponding sulfonic acid. This would not only consume the starting material but also potentially alter the solubility measurements. Therefore, it is imperative to use anhydrous solvents and minimize exposure to air during the experiment.

Furthermore, the cyano group can also influence solubility. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, although this is less relevant in aprotic solvents. The overall electronic nature of the substituted furan ring will also play a role in the solvation process.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility of 5-cyanofuran-2-sulfonyl chloride in polar aprotic solvents. By understanding the underlying principles of solubility and adhering to the detailed experimental protocol, researchers can generate reliable and accurate data. This information is invaluable for the effective use of this important synthetic intermediate in the development of new chemical entities. The methodologies described herein are not only applicable to 5-cyanofuran-2-sulfonyl chloride but can also be adapted for the solubility determination of other reactive intermediates in drug discovery and development.

References

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

-

Scribd. (n.d.). Common Polar Aprotic Solvents List. Retrieved from [Link]

-

ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

-

UCF SARC Peer Tutoring. (n.d.). List of Polar aprotic and protic solvents. Retrieved from [Link]

-

NextSDS. (n.d.). 5-cyanofuran-2-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Retrieved from [Link]

-

Pharmaceutical Solubility Testing. (2026, January 22). Why It Matters and What It Really Measures. Retrieved from [Link]

-

Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-cyanofuran-2-sulfonyl chloride (C5H2ClNO3S). Retrieved from [Link]

-

ChemBK. (n.d.). 5-Cyano-2-fluorobenzenesulfonyl chloride CAS#: 1101120-80-2. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

-

ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

OECD Existing Chemicals Database. (2002, August 20). Sulfuryl chloride CAS N°: 7791-25-5. Retrieved from [Link]

-

IntechOpen. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014, July 7). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides. Retrieved from [Link]

- Google Patents. (n.d.). RU2189978C2 - Method of synthesis of 5-substituted-2-cyano-furans.

-

PubChem - NIH. (n.d.). 2-Furonitrile | C5H3NO | CID 69245. Retrieved from [Link]

-

RSC Publishing. (n.d.). Solvatomorphism with polar protic/aprotic and non-polar solvents in a series of complexes derived from the 5-phenylimidazole/tetrafluoroborate/copper(ii) reaction system. Retrieved from [Link]

-

MDPI. (2021, May 24). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. Retrieved from [Link]

-

ChemRxiv. (n.d.). 5-Nitrofuranyl Derivatives Shapeshift in Polar Aprotic Solvents Which May Give Rise to Induced Ring Currents in an Applied Magnetic Field. Retrieved from [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. 5-Methylfuran-2-sulfonyl chloride | 69815-95-8 | Benchchem [benchchem.com]

- 3. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]

- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 7. PubChemLite - 5-cyanofuran-2-sulfonyl chloride (C5H2ClNO3S) [pubchemlite.lcsb.uni.lu]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. scribd.com [scribd.com]

- 10. Solvatomorphism with polar protic/aprotic and non-polar solvents in a series of complexes derived from the 5-phenylimidazole/tetrafluoroborate/copper(ii) reaction system - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. raytor.com [raytor.com]

- 12. who.int [who.int]

Application Notes and Protocols: A Detailed Guide to the Step-by-Step Amidation of 5-Cyanofuran-2-sulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Furan-Based Sulfonamides

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] When functionalized with a sulfonamide group, the resulting furan-based sulfonamides exhibit a broad spectrum of pharmacological properties, including antibacterial, anticancer, and enzyme-inhibiting activities. The cyano group at the 5-position of the furan ring can serve as a key interaction point with biological targets or as a synthetic handle for further molecular elaboration, making 5-cyanofuran-2-sulfonamides attractive targets in drug discovery programs.

This guide provides a comprehensive, step-by-step protocol for the amidation of 5-cyanofuran-2-sulfonyl chloride with primary amines, a crucial transformation for the synthesis of this important class of compounds. As a senior application scientist, this document is structured to provide not just a series of steps, but a deep understanding of the underlying chemistry, potential challenges, and strategies for success.

Reaction Mechanism: A Nucleophilic Substitution at Sulfur

The amidation of a sulfonyl chloride with a primary amine is a classic example of nucleophilic acyl substitution at a sulfur center. The reaction proceeds through a well-established addition-elimination mechanism.

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the 5-cyanofuran-2-sulfonyl chloride. This forms a transient, tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group.

Step 3: Deprotonation The resulting protonated sulfonamide is then deprotonated by a base present in the reaction mixture, yielding the final N-substituted-5-cyanofuran-2-sulfonamide and the protonated base. The presence of a base is critical to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Caption: General mechanism for the amidation of a sulfonyl chloride.

Detailed Experimental Protocol

This protocol provides a general yet detailed procedure for the synthesis of N-substituted-5-cyanofuran-2-sulfonamides. It is crucial to adapt and optimize the reaction conditions for each specific primary amine.

Materials and Equipment

| Reagents | Equipment |

| 5-Cyanofuran-2-sulfonyl chloride | Round-bottom flasks |

| Primary amine (e.g., aniline, benzylamine) | Magnetic stirrer and stir bars |

| Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) | Inert gas supply (Nitrogen or Argon) |

| Anhydrous base (e.g., Triethylamine (TEA), Pyridine) | Syringes and needles |

| 1 M Hydrochloric acid (HCl) solution | Ice bath |

| Saturated sodium bicarbonate (NaHCO₃) solution | Separatory funnel |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Thin-layer chromatography (TLC) plates and chamber |

| Silica gel for column chromatography | Glassware for column chromatography |

| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Standard laboratory glassware |

Safety Precautions

-

5-Cyanofuran-2-sulfonyl chloride is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[3] Handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Primary amines can be toxic, corrosive, and have strong odors. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate PPE in a fume hood.

-

Anhydrous solvents are flammable. Work away from ignition sources.

-

The reaction generates hydrochloric acid (HCl) as a byproduct, which is neutralized by the base. Ensure the reaction is well-ventilated.

Step-by-Step Procedure

1. Preparation and Reaction Setup:

-

Drying Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon) or in a desiccator. This is critical to prevent the hydrolysis of the sulfonyl chloride.[3]

-

Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere. This can be achieved using a nitrogen or argon-filled balloon or a Schlenk line.

-

Amine Solution: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent). Dissolve the amine in an anhydrous aprotic solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.

-

Addition of Base: Add an anhydrous base, such as triethylamine or pyridine (1.2-1.5 equivalents), to the amine solution. The slight excess of base ensures complete neutralization of the HCl produced.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction and minimize potential side reactions.

2. Addition of the Sulfonyl Chloride:

-

Sulfonyl Chloride Solution: In a separate dry flask, dissolve 5-cyanofuran-2-sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the same anhydrous solvent used for the amine. A slight excess of the amine is often preferred over an excess of the sulfonyl chloride to avoid di-sulfonylation, where the sulfonamide product reacts further with the sulfonyl chloride.[3]

-

Slow Addition: Add the 5-cyanofuran-2-sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes using a syringe or a dropping funnel. A slow addition rate is crucial to maintain temperature control and prevent the formation of byproducts.

3. Reaction Monitoring:

-

Warming to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stirring: Let the reaction stir at room temperature for 2-24 hours. The reaction time will vary depending on the reactivity of the primary amine.

-

TLC Analysis: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The reaction is considered complete when the limiting reagent (typically the sulfonyl chloride) is no longer visible by TLC.

4. Work-up and Purification:

-

Quenching: Once the reaction is complete, quench the reaction by adding deionized water or a saturated aqueous solution of ammonium chloride.

-

Extraction: If a water-immiscible solvent like DCM was used, transfer the mixture to a separatory funnel. If a water-miscible solvent like THF was used, first remove the solvent under reduced pressure and then dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate or DCM) and water.

-

Washing: Wash the organic layer sequentially with:

-

1 M HCl (to remove excess amine and base).

-

Saturated NaHCO₃ solution (to remove any remaining acidic impurities).

-

Brine (to remove the bulk of the water).

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by one of the following methods:

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

-

Column Chromatography: For oils or solids that are difficult to recrystallize, purification by flash column chromatography on silica gel is recommended. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.

-

Caption: Step-by-step experimental workflow for amidation.

Characterization of N-Substituted-5-Cyanofuran-2-sulfonamides

Thorough characterization of the final product is essential to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | - Appearance of a signal for the sulfonamide N-H proton (typically a broad singlet).- Characteristic signals for the furan ring protons.[1][5]- Signals corresponding to the protons of the primary amine alkyl/aryl group. |

| ¹³C NMR | - Signals for the carbon atoms of the furan ring, with the cyano-substituted carbon appearing at a characteristic chemical shift.- Signals for the carbon atoms of the primary amine substituent.[6] |

| IR Spectroscopy | - A characteristic stretching vibration for the cyano (C≡N) group (around 2230 cm⁻¹).- Asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group (typically around 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively).- An N-H stretching vibration for the sulfonamide (around 3300-3200 cm⁻¹).[7] |

| Mass Spectrometry | - The molecular ion peak corresponding to the calculated mass of the product. |

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed).- Non-nucleophilic amine (protonated).- Insufficient reaction time or temperature. | - Use fresh or properly stored sulfonyl chloride.- Ensure anhydrous conditions and sufficient base.- Increase reaction time or gently heat the reaction mixture (monitor for decomposition). |

| Formation of di-sulfonamide byproduct | - Excess sulfonyl chloride used.- Highly reactive primary amine. | - Use a slight excess of the primary amine (1.1-1.2 equivalents).- Add the sulfonyl chloride solution slowly at 0 °C. |

| Presence of sulfonic acid byproduct | - Water contamination in the reaction. | - Use thoroughly dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere.[3] |

| Difficult purification | - Similar polarity of product and starting materials/byproducts. | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |

References

- Ruano, J. L. G., Parra, A., Yuste, F., & Mastranzo, V. M. (2008). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.

- Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113.

- Mild and General Method for the Synthesis of Sulfonamides. (n.d.).

- Young, R. W. (1956). Production of heterocyclic sulfonyl chlorides. U.S.

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). The Royal Society of Chemistry.

- Synthesis Characterization and Antimicrobial studies of some Novel Sulphonamides containing Substituted Naphthofuroyl group. (n.d.).

- Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (n.d.). Academia.edu.

- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin

- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020).

- Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. (2026).

- Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.).

- A Class of Amide Ligands Enable Cu-Catalyzed Coupling of (Hetero)aryl Halides with Sulfinic Acid Salts under Mild Conditions. (2018).

- Sulfonamide synthesis by alkylation or aryl

- 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. (2022).

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).